Radical Cation Cascade Selectivity: Indoline vs. Dimer Formation
In FeCl3-promoted oxidative cyclization of o-amidostilbene substrates, the isobutyramido-substituted stilbene (incorporating the 2597-36-6 radical motif) undergoes cyclization to yield exclusively indoline product with complete suppression of bisindoline dimer formation [1]. Under identical reaction conditions, the n-butyramido-substituted stilbene comparator yields a mixture of both indoline and bisindoline products [2].
| Evidence Dimension | Reaction product selectivity in FeCl3-promoted oxidative cyclization |
|---|---|
| Target Compound Data | Indoline: exclusive; Bisindoline: 0% |
| Comparator Or Baseline | n-Butyramidostilbene: Indoline + Bisindoline mixture |
| Quantified Difference | 100% suppression of bisindoline dimer formation; exclusive monocyclization |
| Conditions | FeCl3 oxidation, o-amidostilbene substrate, room temperature |
Why This Matters
Exclusive monocyclization eliminates dimer byproduct purification steps and improves atom economy in indoline scaffold construction.
- [1] K. C. Majumdar, S. Chakravorty, T. Bhattacharyya. Molecules. 2011, 16(9), 7267-7287. Cyclization vs. Cyclization/Dimerization in o-Amidostilbene Radical Cation Cascade Reactions: The Amide Question. View Source
- [2] K. C. Majumdar, S. Chakravorty, T. Bhattacharyya. Molecules. 2011, 16(9), 7267-7287. Cyclization vs. Cyclization/Dimerization in o-Amidostilbene Radical Cation Cascade Reactions: The Amide Question. View Source
